![molecular formula C8H4BrNO2S B2939428 6-Bromobenzo[d]thiazole-4-carboxylic acid CAS No. 1784111-07-4](/img/structure/B2939428.png)
6-Bromobenzo[d]thiazole-4-carboxylic acid
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Overview
Description
6-Bromobenzo[d]thiazole-4-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 258.1 . The compound is solid in its physical form and is stored in a dry room temperature environment .
Molecular Structure Analysis
The InChI code for 6-Bromobenzo[d]thiazole-4-carboxylic acid is1S/C8H4BrNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12)
. This indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis
6-Bromobenzo[d]thiazole-4-carboxylic acid is a solid compound . It has a molecular weight of 258.09 . The compound is stored in a dry room temperature environment .Scientific Research Applications
Supramolecular Assemblies and Crystal Formation
Research has demonstrated the ability of 6-Bromobenzo[d]thiazole-4-carboxylic acid derivatives to form supramolecular assemblies through non-covalent interactions. Studies focusing on 6-bromobenzo[d]thiazol-2-amine, a closely related compound, and its binding with carboxylic acid derivatives have elucidated the role of this molecule in creating anhydrous and hydrated multicomponent organic acid–base adducts. These structures have been characterized using X-ray diffraction analysis, showcasing hetero R2 2(8) supramolecular synthons and highlighting the significance of NH⋯O, OH⋯N, and OH⋯O hydrogen bonds in these assemblies (Jin et al., 2012), (Jin et al., 2014).
Antimicrobial Activities
The compound has been explored for its potential in the synthesis of derivatives with significant antimicrobial activities. Derivatives of 4-thiazolidinone prepared from biphenyl-4-carboxylic acid have shown promising in vitro antimicrobial activity against various bacterial and fungal strains, highlighting the potential of 6-Bromobenzo[d]thiazole-4-carboxylic acid derivatives in developing new antimicrobial agents (Deep et al., 2014).
Theoretical and Catalytic Studies
Theoretical studies, such as those involving density functional theory (DFT) and Monte Carlo simulations, have assessed the inhibition performance of Schiff bases derived from carbohydrazide for steel corrosion. These studies underline the compound's relevance in materials science and corrosion inhibition, offering insights into electronic parameters and adsorption energies (Obot et al., 2016).
Synthesis of Novel Compounds
6-Bromobenzo[d]thiazole-4-carboxylic acid has been utilized in the synthesis of novel compounds, such as imidazo[2,1-b]thiazoles, through Pd/Cu-mediated Sonogashira coupling in water. This showcases the compound's utility in organic synthesis, providing a pathway for creating substances with potential biological or material applications (Kamali et al., 2009).
Safety and Hazards
The safety information for 6-Bromobenzo[d]thiazole-4-carboxylic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including analgesic and anti-inflammatory activities .
properties
IUPAC Name |
6-bromo-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFBUMVRCPMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzo[d]thiazole-4-carboxylic acid | |
CAS RN |
1784111-07-4 |
Source
|
Record name | 6-bromo-1,3-benzothiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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